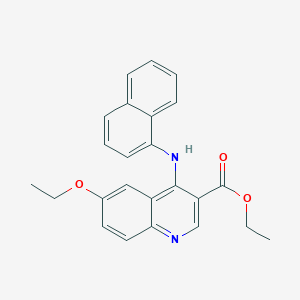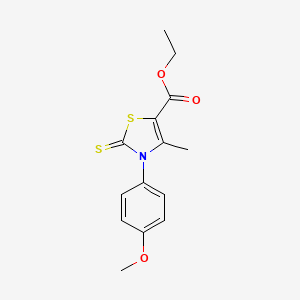
Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate is a complex organic compound with a fused quinoline and naphthalene ring system. Let’s break down its structure:
Quinoline Ring: The quinoline core consists of a bicyclic aromatic ring system containing a pyridine ring fused to a benzene ring.
Naphthalene Ring: The naphthalene moiety is a polycyclic aromatic hydrocarbon composed of two fused benzene rings.
Méthodes De Préparation
Synthetic Routes: One synthetic route involves the condensation of 6-aminoquinoline with ethyl 3-ethoxy-2-oxo-2H-chromene-4-carboxylate, followed by cyclization to form the quinoline ring system . The detailed reaction conditions and mechanisms would require further investigation.
Analyse Des Réactions Chimiques
Reactivity: Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate likely undergoes various chemical reactions due to its functional groups. These reactions may include:
Oxidation: Oxidative processes could modify the ethoxy group or the quinoline ring.
Reduction: Reduction reactions may target the carbonyl group or other functional moieties.
Substitution: Substituents on the quinoline or naphthalene ring may be replaced by nucleophiles.
Cyclization: Intramolecular cyclization could lead to diverse products.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃). Reaction conditions vary based on the reaction type.
Applications De Recherche Scientifique
Biologically Active Compounds: Indole derivatives, such as this compound, have gained attention for their biological activities
Anticancer Properties: Investigation into its effects on cancer cells.
Antimicrobial Activity: Evaluation against microbes.
Therapeutic Potential: Exploration of its role in treating disorders.
Mécanisme D'action
The exact mechanism by which Ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While direct comparisons are scarce, we can highlight its uniqueness by contrasting it with related quinoline or naphthalene derivatives. Further studies may reveal additional compounds with similar structures.
Propriétés
Formule moléculaire |
C24H22N2O3 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
ethyl 6-ethoxy-4-(naphthalen-1-ylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-17-12-13-21-19(14-17)23(20(15-25-21)24(27)29-4-2)26-22-11-7-9-16-8-5-6-10-18(16)22/h5-15H,3-4H2,1-2H3,(H,25,26) |
Clé InChI |
SJSRTHULBJTROI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(butylsulfanyl)-3-(2-methoxyphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11639947.png)
![5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-6-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B11639956.png)
![N'-[(E)-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11639960.png)

![Ethyl 5-[(3-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11639970.png)
![N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11639986.png)
![Diethyl 6'-ethyl-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',4-dicarboxylate](/img/structure/B11639988.png)
![ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639993.png)
![prop-2-en-1-yl 2-{2-(4-chlorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639995.png)

![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}benzamide](/img/structure/B11640001.png)
![5-(3,4-Dimethoxyphenyl)-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11640006.png)
